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Fexofenadine-d10 Hydrochloride

Cat. No.: B585778
M. Wt: 548.2 g/mol
InChI Key: RRJFVPUCXDGFJB-MQHVTZQPSA-N
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Description

Significance of Stable Isotopes in Drug Discovery and Development Methodologies

The use of stable, non-radioactive isotopes has become an indispensable part of modern drug discovery and development. scitechnol.com Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) pose no radiation risk, making them safe for use in clinical studies and for frequent applications. ckisotopes.commetsol.com This safety profile is particularly crucial when studying drug behavior in vulnerable populations. metsol.com

Principles of Deuterium Labeling and Kinetic Isotope Effects in Chemical and Biological Systems

Deuterium labeling involves the substitution of hydrogen atoms with deuterium in a molecule. scielo.org.mx This substitution can have a significant impact on the rate of chemical reactions in which the breaking of a carbon-hydrogen bond is the rate-limiting step. portico.orgwikipedia.org This phenomenon is known as the kinetic isotope effect (KIE). portico.orgwikipedia.org

The basis of the KIE lies in the fact that a carbon-deuterium (C-D) bond has a lower vibrational frequency and therefore a lower zero-point energy than a carbon-hydrogen (C-H) bond. portico.org This means that more energy is required to break a C-D bond, leading to a slower reaction rate. portico.orgwikipedia.org In the context of drug metabolism, many drugs are broken down by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds. nih.govnih.gov By strategically placing deuterium at metabolically vulnerable sites, the rate of metabolism can be slowed down. portico.orgresearchgate.net This can lead to an improved pharmacokinetic profile, such as a longer half-life and more consistent systemic exposure. researchgate.netresearchgate.net

Fundamental Role of Deuterated Analogs as Research Probes and Analytical Standards

Deuterated analogs, such as Fexofenadine-d10 (B15143474) Hydrochloride, are invaluable as research probes and analytical standards, particularly in conjunction with mass spectrometry (MS). veeprho.comacanthusresearch.com In quantitative bioanalysis, a deuterated version of the drug being studied is often used as an internal standard. adventchembio.com

Because the deuterated standard is chemically almost identical to the non-labeled drug, it behaves similarly during sample preparation and analysis, including extraction and chromatography. acanthusresearch.com However, due to its higher mass, it can be distinguished from the non-labeled drug by the mass spectrometer. acanthusresearch.com This allows for highly accurate and precise quantification of the drug in biological samples like plasma and urine, as the internal standard helps to correct for any variations that may occur during the analytical process. veeprho.comresearchgate.net The use of stable isotope-labeled internal standards is now considered the gold standard for quantitative LC-MS/MS bioanalytical methods.

Fexofenadine-d10 Hydrochloride, with its ten deuterium atoms, provides a significant mass shift, making it an excellent internal standard for the quantification of fexofenadine (B15129) in pharmacokinetic studies. veeprho.comcaymanchem.comlgcstandards.commedchemexpress.comszabo-scandic.comsussex-research.commedchemexpress.commedchemexpress.comvwr.comresearchgate.netnih.gov

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₃₂H₂₉D₁₀NO₄·HCl
Molecular Weight 548.18 g/mol lgcstandards.com
CAS Number 1215821-44-5 veeprho.comcaymanchem.com
Appearance Solid caymanchem.comszabo-scandic.com
Purity ≥99% deuterated forms (d1-d10) caymanchem.com
Solubility Slightly soluble in Methanol (B129727) caymanchem.com
Storage -20°C caymanchem.com
Stability ≥ 4 years caymanchem.com

Research Applications of this compound

Research AreaApplication
Pharmacokinetic Studies Used as an internal standard for the accurate quantification of fexofenadine in biological matrices. veeprho.comnih.gov
Drug Metabolism Studies Helps to elucidate the metabolic pathways of fexofenadine. symeres.com
Bioanalytical Method Development Serves as a gold-standard internal standard in LC-MS/MS assays.
Therapeutic Drug Monitoring Enables precise measurement of fexofenadine levels in patients. veeprho.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H40ClNO4 B585778 Fexofenadine-d10 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJFVPUCXDGFJB-MQHVTZQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fexofenadine D10 Hydrochloride: Structural Elucidation and Isotopic Characterization

Chemical Nomenclature and Specific Sites of Deuterium (B1214612) Substitution

The systematic IUPAC name for Fexofenadine-d10 (B15143474) Hydrochloride is 2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride. lgcstandards.com The "-d10" designation specifically indicates that the ten deuterium atoms are located on the two phenyl rings of the diphenylmethyl group attached to the piperidine (B6355638) ring. caymanchem.comlgcstandards.com Each phenyl group is fully deuterated, becoming a pentadeuteriophenyl group.

This specific placement is confirmed by its formal name: 4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl-d10)-1-piperidinyl]butyl]-α,α-dimethyl-benzeneacetic acid, monohydrochloride. caymanchem.comveeprho.com

Table 1: Chemical Nomenclature and Identifiers

Identifier TypeValueSource
Formal Name 4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl-d10)-1-piperidinyl]butyl]-α,α-dimethyl-benzeneacetic acid, monohydrochloride caymanchem.comveeprho.com
IUPAC Name 2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride lgcstandards.com
CAS Number 1215821-44-5 caymanchem.comlgcstandards.compharmaffiliates.com
Molecular Formula C₃₂H₂₉D₁₀NO₄ · HCl caymanchem.com

Molecular Mass and Isotopic Enrichment Profile

The substitution of ten protium (B1232500) (¹H) atoms with deuterium (²H or D) atoms results in a significant and predictable increase in the molecule's mass. The molecular weight of Fexofenadine-d10 Hydrochloride is approximately 548.18 g/mol , compared to the 501.66 g/mol of its non-deuterated counterpart, Fexofenadine (B15129). lgcstandards.compharmaffiliates.comlgcstandards.com

Isotopic enrichment refers to the percentage of molecules in a sample that contain the desired number of deuterium atoms. For Fexofenadine-d10, manufacturers typically specify a high level of isotopic purity. For instance, it is common to find products with an enrichment of ≥99% for all deuterated forms (d1-d10). caymanchem.com This high purity is crucial to minimize signal interference from partially deuterated species and ensure the accuracy of quantitative analyses. researchgate.net The distribution of d1 to d10 isotopologues is generally not published in detail but is controlled to ensure the d10 species is overwhelmingly dominant.

Table 2: Molecular Weight Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Source
FexofenadineC₃₂H₃₉NO₄501.66 pharmaffiliates.com
This compound C₃₂H₂₉D₁₀NO₄ · HCl548.18 lgcstandards.compharmaffiliates.comlgcstandards.com

Theoretical Considerations for Deuterium Placement and Isotopic Purity

The selection of deuterium substitution sites is not arbitrary. It is guided by principles of chemical synthesis and analytical utility. acs.org

Rationale for Deuterium Placement:

Metabolic Stability: The two phenyl rings on the diphenylmethyl moiety are not primary sites of metabolism for fexofenadine. Placing the deuterium labels on chemically stable positions prevents their loss during sample preparation or metabolic processes, which would compromise the integrity of the internal standard. assumption.edumedchemexpress.com

Synthetic Accessibility: The starting materials for creating the diphenylmethyl group can be readily synthesized in their deuterated forms (e.g., using deuterated benzene), making the incorporation of the ten deuterium atoms in these specific locations a feasible synthetic strategy.

Mass Shift: A mass increase of 10 daltons provides a clear separation between the mass-to-charge ratio (m/z) of the analyte and the internal standard in a mass spectrometer. aptochem.com This significant shift prevents isotopic overlap from the natural abundance of ¹³C in the unlabeled fexofenadine, which would otherwise interfere with quantification. aptochem.com

Isotopic Purity Assurance: Ensuring high isotopic purity is paramount for an internal standard. d-nb.info Manufacturers employ rigorous quality control measures, using sophisticated analytical techniques to characterize the final product.

Mass Spectrometry (MS): This is the primary technique to confirm the molecular weight and the isotopic distribution. High-resolution mass spectrometry can precisely measure the mass of the d10 isotopologue and quantify the presence of any residual d0 to d9 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of hydrogen signals at the specific sites of deuteration, verifying that the substitution was successful. ²H NMR can be used to confirm the presence and location of the deuterium atoms.

The use of a stable, isotopically pure internal standard like this compound is essential for robust and reliable bioanalytical methods, allowing researchers to compensate for variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer. clearsynth.comaptochem.comnih.gov This ultimately leads to highly accurate and precise quantification of fexofenadine in pharmacokinetic studies and other research applications. veeprho.comjchr.org

Synthetic Pathways for Deuterium Incorporation into Fexofenadine

General Methodologies for Selective Deuteration in Complex Organic Synthesis

The introduction of deuterium (B1214612) into organic molecules can be achieved through a variety of methods, each with distinct advantages regarding selectivity and substrate scope. These methods have become increasingly sophisticated, allowing for late-stage functionalization of complex molecules.

Key methodologies include:

Hydrogen-Deuterium Exchange (H/D Exchange): This is a common strategy where hydrogen atoms are directly swapped for deuterium atoms. These reactions are often catalyzed by transition metals such as palladium, iridium, ruthenium, or iron. bohrium.comnih.govresearchgate.net The choice of catalyst and directing groups on the substrate can achieve high regioselectivity, for example, by directing deuteration to the ortho position of an aromatic ring. bohrium.com Deuterium sources for this method are typically inexpensive, such as deuterium oxide (D₂O). bohrium.comresearchgate.net

Reductive Deuteration: This approach involves the reduction of an unsaturated functional group (like an alkene, alkyne, or carbonyl) using a deuterium source. For instance, catalytic transfer hydrodeuteration can install deuterium atoms across a double bond with high precision. acs.orgacs.org

Use of Deuterated Reagents: One of the most straightforward methods for ensuring regioselectivity is the use of deuterated building blocks or reagents in a multi-step synthesis. rsc.org Reagents like lithium aluminum deuteride (B1239839) or deuterated Grignard reagents can introduce deuterium at specific sites during the construction of the molecular skeleton. cdnsciencepub.commasterorganicchemistry.com

Organocatalysis: Non-metal catalysts, such as specific amines, can mediate site-specific hydrogen/deuterium exchange. nih.gov For example, amines have been used for the regioselective α-deuteration of certain carbonyl compounds. nih.gov

These diverse methods provide a toolbox for synthetic chemists to create specifically labeled compounds for various scientific applications.

Deuteration Method Typical Catalysts/Reagents Deuterium Source Key Characteristics
Catalytic H/D Exchange Palladium (Pd/C), Iridium (Ir) complexes, Iron (Fe) complexes, Ruthenium (Ru) complexesD₂O, D₂ gasEnables direct C-H to C-D bond conversion; regioselectivity is often controlled by directing groups. bohrium.comnih.govresearchgate.net
Reductive Deuteration Transition metal catalystsD₂, Deuterated silanesAdds deuterium across multiple bonds (e.g., C=C, C=O); useful for creating stereocenters. acs.orgacs.org
Deuterated Building Blocks Grignard reagents (RMgBr-dₓ), Lithium aluminum deuteride (LiAlD₄)Pre-synthesized deuterated starting materialsOffers precise and predictable placement of deuterium within the final molecule. cdnsciencepub.commasterorganicchemistry.com
Organocatalysis Amines, N-Heterocyclic Carbenes (NHCs)D₂O, Deuterated solventsMetal-free approach for selective H/D exchange at specific positions (e.g., α to a carbonyl). nih.govresearchgate.net

Strategies Employed for Fexofenadine-d10 (B15143474) Synthesis (e.g., Deuterated Precursor Utilization, Hydrogen-Deuterium Exchange Reactions)

The synthesis of Fexofenadine-d10 Hydrochloride, where the deuterium atoms are located on the two phenyl rings of the diphenylmethanol (B121723) moiety, predominantly relies on the strategy of deuterated precursor utilization . This approach ensures that the ten deuterium atoms are introduced into the correct positions with perfect regioselectivity.

The key deuterated intermediate identified for this synthesis is (1-Benzylpiperidin-4-yl)diphenyl-d10-methanol . pharmaffiliates.compharmaffiliates.com This intermediate contains the necessary d10-diphenylmethanol core, which is later coupled with the other major fragment of the fexofenadine (B15129) molecule.

A plausible synthetic pathway involves the following conceptual steps:

Preparation of a Deuterated Grignard Reagent: The synthesis would begin with a fully deuterated benzene, bromobenzene-d5. This is reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent, phenyl-d5-magnesium bromide. masterorganicchemistry.com

Grignard Reaction: This deuterated Grignard reagent is then reacted with a suitable ester, such as methyl 4-benzoylbenzoate, or a ketone. In a classic Grignard reaction with an ester, two equivalents of the Grignard reagent add to the carbonyl group. In this case, two molecules of phenyl-d5-magnesium bromide would react to form the tertiary alcohol, creating the diphenyl-d10-methanol structure. masterorganicchemistry.com The final step to yield the key intermediate would involve reaction with 1-benzyl-4-piperidone.

Coupling and Final Synthesis Steps: The resulting intermediate, (1-Benzylpiperidin-4-yl)diphenyl-d10-methanol, is then used in established synthetic routes for Fexofenadine. google.comgoogle.com This typically involves an N-alkylation reaction where the piperidine (B6355638) nitrogen of the deuterated intermediate is coupled with a side-chain derived from α,α-dimethylphenylacetic acid. Subsequent hydrolysis of the ester group and salt formation with hydrochloric acid yields the final product, this compound.

This strategy is highly efficient as it confines the isotopic labeling to the synthesis of a specific precursor, avoiding the need for complex late-stage deuteration on the much larger and more complex fexofenadine molecule, where achieving such specific and complete deuteration would be exceptionally challenging.

Compound Name Role in Synthesis Deuteration Status
Bromobenzene-d5Starting MaterialFully deuterated aromatic ring
Phenyl-d5-magnesium bromideKey Reagent (Grignard Reagent)Carries the deuterated phenyl group
1-Benzyl-4-piperidonePrecursorNon-deuterated
(1-Benzylpiperidin-4-yl)diphenyl-d10-methanolKey IntermediateContains the target d10-diphenylmethanol moiety pharmaffiliates.com
This compoundFinal ProductDeuterated on the two phenyl rings of the diphenylmethanol group

Chemical Engineering Aspects for Regioselective Deuterium Introduction

The successful synthesis of Fexofenadine-d10 is a prime example of applying chemical engineering principles to achieve absolute regioselectivity in a complex molecule. The primary engineering control is not through the fine-tuning of a single deuteration reaction on the final molecule, but through a deliberate, multi-step synthetic design that builds the molecule from a pre-labeled component.

The key chemical engineering aspects include:

Process Design for Regiocontrol: The decision to use a deuterated precursor like (1-Benzylpiperidin-4-yl)diphenyl-d10-methanol is a fundamental process design choice. pharmaffiliates.com It compartmentalizes the challenge of isotopic labeling into an independent synthesis stream. This avoids potential side reactions, incomplete deuteration, or isotopic scrambling that could occur if attempting a direct H/D exchange on the complete, non-deuterated Fexofenadine molecule.

Reaction Condition Optimization: The synthesis of the deuterated Grignard reagent and its subsequent reaction require precise control of reaction parameters. Grignard reactions are sensitive to moisture and air; therefore, the process must be engineered with inert atmosphere conditions (e.g., nitrogen or argon) and anhydrous solvents to prevent quenching of the highly reactive organometallic reagent and to ensure high yields. cdnsciencepub.com

Catalyst Selection and Management: While direct catalysis on fexofenadine is avoided, the synthesis of precursors may involve catalysts. For large-scale production, the choice between a homogeneous and a heterogeneous catalyst is a critical engineering decision. Heterogeneous catalysts (e.g., Pd/C) are often preferred as they are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which is economically and environmentally beneficial. nih.gov

Downstream Processing and Purification: Each step of the synthesis requires robust purification protocols. Techniques such as crystallization, extraction, and chromatography must be optimized to isolate the desired intermediates and the final product with high purity, ensuring that no partially deuterated or non-deuterated species remain in the final this compound product.

By employing a building-block approach, the regioselectivity is engineered into the process from the start, guaranteeing that the ten deuterium atoms are located exclusively on the two specified phenyl rings of the final molecule.

Advanced Analytical Methodologies for Characterization of Fexofenadine D10 Hydrochloride

Mass Spectrometric Techniques for Isotope Ratio Analysis and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a cornerstone in the analysis of isotopically labeled compounds due to its high sensitivity and specificity. It allows for precise mass determination, which is fundamental for confirming the incorporation of deuterium (B1214612) atoms and for quantitative analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent technique for the analysis of Fexofenadine-d10 (B15143474) Hydrochloride, particularly in biological matrices like human plasma. nih.govresearchgate.net Its high sensitivity and selectivity make it ideal for quantifying the non-labeled drug using the deuterated analogue as an internal standard. nih.govjchr.org

Quantitative Assessment: In quantitative methods, Fexofenadine-d10 Hydrochloride serves as an internal standard (IS) to correct for variations in sample preparation and instrument response. researchgate.net The method involves adding a known amount of the deuterated standard to the sample containing the non-labeled fexofenadine (B15129). The samples are then typically subjected to protein precipitation or liquid-liquid extraction and separated using reverse-phase liquid chromatography. researchgate.netnih.gov Detection is achieved using an MS/MS instrument, often with an electrospray ionization (ESI) source operating in the positive ion mode and set to multiple reaction monitoring (MRM). nih.gov The MRM mode provides high specificity by monitoring a specific precursor ion to product ion transition for both the analyte (fexofenadine) and the IS (Fexofenadine-d10). nih.govjchr.org Since the deuterium labeling minimally affects the compound's chromatographic retention time and ionization efficiency, it co-elutes with the analyte, providing reliable quantification. nih.gov

Qualitative Assessment and Fragmentation: For qualitative assessment, high-resolution mass spectrometry can confirm the elemental composition and the degree of deuteration. The fragmentation pattern of Fexofenadine-d10 provides structural confirmation. The ten deuterium atoms are located on the diphenylmethyl group. lgcstandards.com The mass spectrum of fexofenadine shows characteristic product ions at m/z 466.2, 262.3, 233.9, 189.0, 171.2, and 131.1. nih.gov The transition of the protonated molecule [M+H]⁺ from m/z 502.3 to the major fragment at m/z 466.2 corresponds to the loss of a water molecule and a C2H4O molecule. For Fexofenadine-d10, the protonated molecule [M+H]⁺ would be observed at m/z 512.3. The fragmentation pattern would be similar, but fragments containing the deuterated phenyl rings would show a corresponding mass shift. For instance, the key fragment resulting from the cleavage of the bond connecting the piperidine (B6355638) nitrogen to the butyl chain would be shifted by 10 mass units.

Table 1: Typical LC-MS/MS Parameters for Fexofenadine Analysis using Fexofenadine-d10 as Internal Standard

ParameterConditionReference
Chromatographic ColumnChromolith RP18e or C18 column nih.govjchr.org
Mobile PhaseIsocratic mixture of acetonitrile (B52724) and 20 mM ammonium (B1175870) formate (B1220265) (80:20, v/v) nih.gov
Flow Rate1.2 mL/min nih.gov
Ionization ModeElectrospray Ionization (ESI), Positive nih.govresearchgate.net
MS/MS MonitoringMultiple Reaction Monitoring (MRM) nih.gov
MRM Transition (Fexofenadine)m/z 502.3 → 466.2 researchgate.netnih.govresearchgate.net
MRM Transition (Fexofenadine-d10)m/z 512.3 → 476.2 (Predicted) nih.govnih.gov

While LC-MS is more common for a polar, high-molecular-weight compound like fexofenadine, Gas Chromatography-Mass Spectrometry (GC-MS) can potentially be used, though it presents challenges. caymanchem.comtesisenred.net Fexofenadine is not sufficiently volatile for direct GC analysis and would require a chemical derivatization step to increase its volatility and thermal stability. nih.gov This typically involves converting the polar carboxyl and hydroxyl groups into less polar esters or ethers.

The primary application of GC-MS for this compound would be as an internal standard for the quantification of fexofenadine, similar to its role in LC-MS. caymanchem.com After derivatization, the analyte and the internal standard would be separated on a GC column and detected by the mass spectrometer. A predicted GC-MS spectrum for non-derivatized fexofenadine exists but is intended only as a guide and not as a result of experimental analysis. The complexity and potential for incomplete derivatization often make GC-MS a less favorable option compared to the more direct LC-MS/MS approach for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Isotopic Enrichment Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation. nih.govmdpi.com For this compound, NMR is essential for unequivocally confirming the positions of the deuterium atoms and for verifying the level of isotopic enrichment.

The ¹H NMR spectrum of this compound is significantly different from that of its non-deuterated counterpart. The most notable difference is the absence of signals corresponding to the aromatic protons of the two phenyl rings attached to the hydroxydiphenylmethyl group. chemicalbook.com These signals are typically found in the aromatic region of the spectrum. The rest of the proton signals, corresponding to the other parts of the molecule, remain.

In the ¹³C NMR spectrum, the carbons directly bonded to deuterium atoms (C-D) will show significantly different signals compared to carbons bonded to hydrogen (C-H). researchgate.net The signals for the deuterated carbons will be triplets (due to coupling with deuterium, which has a nuclear spin of 1) and will have a much lower intensity in a proton-decoupled ¹³C spectrum. Alternatively, these signals may be broadened to the point of being indistinguishable from the baseline. This confirms the specific locations of the deuterium labels on the phenyl rings.

Table 2: Comparison of Expected NMR Spectral Features for Fexofenadine HCl and Fexofenadine-d10 HCl

NMR TypeFexofenadine HCl FeatureFexofenadine-d10 HCl FeatureReference
¹H NMRSignals present in the aromatic region for diphenylmethyl protons.Absence of signals in the aromatic region for diphenylmethyl protons. chemicalbook.com
¹³C NMRSinglet signals for aromatic carbons of the diphenylmethyl group in a proton-decoupled spectrum.Triplet signals (due to C-D coupling) or absence of signals for the deuterated aromatic carbons. researchgate.net
²H NMRNo signal.A signal in the aromatic region, confirming deuterium presence and location. nih.gov

Deuterium (²H) NMR spectroscopy is the most direct method for observing the deuterium nuclei within the molecule. nih.gov A ²H NMR spectrum of this compound would show a resonance signal in the chemical shift region corresponding to aromatic nuclei. The presence of this single, albeit potentially broad, signal provides definitive proof of deuterium incorporation at the intended aromatic positions. Furthermore, the integration of the ²H NMR signal, when compared against a known standard, can be used to determine the isotopic enrichment of the sample, which is a critical parameter for its use as an internal standard.

Proton (¹H) NMR and Carbon (¹³C) NMR Interpretations

Chromatographic Separations for Purity Assessment and Isolation of Isotopologues

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical and isotopic purity of this compound. scholarsresearchlibrary.comresearchgate.net The goal is to separate the main d10 compound from any residual non-deuterated (d0) fexofenadine, partially deuterated isotopologues (e.g., d1 to d9), and any other process-related chemical impurities. nih.gov

Reversed-phase HPLC, typically using a C18 or similar stationary phase, is highly effective for this purpose. scholarsresearchlibrary.comnih.gov While the deuterated and non-deuterated forms of fexofenadine are chemically identical, there can be a small difference in their retention times due to the "isotope effect," with the deuterated compound often eluting slightly earlier. High-efficiency columns, such as those with smaller particle sizes (UPLC), can enhance the resolution between these isotopologues. sielc.com

A stability-indicating HPLC method using a diode-array detector (DAD) can be developed to separate Fexofenadine-d10 from its potential impurities and degradation products. nih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol (B129727). nih.gov By spiking the Fexofenadine-d10 sample with non-labeled fexofenadine and potential impurities, the specificity of the method can be confirmed, ensuring that all components are well-separated. nih.gov This chromatographic assessment is crucial for validating the purity of this compound before its use in regulated quantitative assays.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. The development of a robust HPLC method is fundamental for assessing its purity and separating it from potential impurities. Method development for the deuterated compound closely mirrors that of its non-labeled counterpart, Fexofenadine Hydrochloride, due to their identical core structures and polarity.

A typical Reverse-Phase HPLC (RP-HPLC) method is employed, leveraging a non-polar stationary phase and a polar mobile phase. Key parameters are optimized to achieve efficient separation, good peak shape, and a reasonable run time.

Method Optimization:

Column: C18 columns are most frequently used, offering excellent retention and separation for Fexofenadine and its related compounds. nih.govresearchgate.net A standard column dimension would be 250 mm x 4.6 mm with a 5 µm particle size. researchgate.netjneonatalsurg.com

Mobile Phase: A mixture of an acidic buffer and an organic solvent is common. For instance, a mobile phase consisting of a buffer like triethylamine (B128534) phosphate (B84403) (pH 3.2) and organic modifiers such as acetonitrile and methanol in a ratio of 50:30:20 (v/v/v) has been shown to be effective for the unlabeled compound. nih.gov Another option involves a buffer of ammonium acetate (B1210297) (pH 5.5) with acetonitrile and methanol. jneonatalsurg.com The mobile phase composition is critical for controlling retention time and resolution.

Detection: UV detection is standard, with the maximum absorbance (λmax) for Fexofenadine Hydrochloride observed around 220 nm or 215 nm. researchgate.netresearchgate.net A photodiode array (PDA) detector can be used to acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov

Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used to ensure adequate separation within a practical timeframe. researchgate.netjneonatalsurg.com

Validation of the HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the method is reliable for its intended purpose. researchgate.netjneonatalsurg.com

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Instrument High-Performance Liquid Chromatograph nih.gov
Column C18, 250 x 4.6 mm, 5 µm researchgate.net
Mobile Phase Buffer:Acetonitrile:Methanol (50:30:20, v/v/v) nih.gov
Buffer 1% Triethylamine Phosphate, pH 3.2 nih.gov
Flow Rate 1.5 mL/min researchgate.net
Detection UV at 215 nm researchgate.net
Injection Volume 20 µL scribd.com
Temperature Ambient researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially faster analysis times, improved resolution, and enhanced sensitivity, which are highly advantageous for the characterization of high-purity reference standards like this compound.

The primary benefit of UPLC in this context is its ability to resolve closely related impurities from the main compound peak more effectively and in a fraction of the time required by HPLC. A UPLC method for this compound would be developed with the following considerations:

Column: UPLC columns with sub-2 µm particles, such as an Acquity BEH C18 (2.1 mm x 50 mm, 1.7 µm) or HSS C18 (2.1 mm x 100 mm, 1.8 µm), are used. jgtps.comnih.gov

Mobile Phase: Similar to HPLC, a combination of an acidic buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent like acetonitrile is employed. jgtps.com Gradient elution is often used to optimize separation. nih.gov

Flow Rate: Flow rates are typically lower than in HPLC, for example, 0.3 mL/min to 0.5 mL/min, but the much shorter column length leads to very rapid analyses, often under 5 minutes. nih.govresearchgate.net

Detection: UV detection at wavelengths such as 230 nm or 269 nm is common. jgtps.comrjptonline.org When coupled with mass spectrometry (UPLC-MS/MS), UPLC provides a powerful tool for both quantification and structural confirmation of the deuterated standard and any potential impurities. nih.gov

Table 2: Example UPLC Method Parameters for this compound Analysis

ParameterConditionReference
Instrument Ultra-Performance Liquid Chromatograph rjptonline.org
Column Acquity UPLC HSS C18, 2.1 x 100 mm, 1.8 µm jgtps.com
Mobile Phase A: 0.1% Orthophosphoric Acid; B: Acetonitrile jgtps.com
Gradient Optimized gradient elution nih.gov
Flow Rate 0.3 mL/min researchgate.net
Detection UV at 272 nm researchgate.net
Injection Volume 1 µL researchgate.net
Run Time < 4 minutes nih.gov

Spectroscopic Techniques for Complementary Structural Confirmation

While chromatography is essential for purity assessment, spectroscopic techniques are vital for confirming the molecular structure of this compound.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to be very similar to that of Fexofenadine Hydrochloride, with characteristic peaks for the O-H, C=O, and C-N functional groups. arastirmax.com For instance, peaks around 3421 cm⁻¹ (O-H stretching), 1704-1709 cm⁻¹ (C=O stretching of the carboxylic acid), and 1279 cm⁻¹ (C-N stretching of the tertiary amine) are characteristic of the fexofenadine structure. arastirmax.comrjptonline.org The primary difference in the spectrum of the d10 analogue would be the presence of C-D stretching vibrations, which occur at lower frequencies (around 2100-2260 cm⁻¹) than C-H stretching vibrations and can confirm the successful deuterium labeling.

UV-Vis Spectroscopy: UV-Visible spectroscopy is used to confirm the chromophoric structure of the molecule. In an acidic medium like 0.1 N HCl, Fexofenadine Hydrochloride exhibits an absorbance maximum (λmax) at approximately 225 nm. scholarsresearchlibrary.com In solvents like methanol or ethanol, the λmax is typically around 220 nm. researchgate.netresearchgate.net The UV spectrum of this compound is expected to be identical to that of the unlabeled compound, as deuterium substitution does not alter the electronic transitions of the chromophores. The method is useful for quantitative determination and for confirming the identity of the substance based on its spectral profile. scholarsresearchlibrary.comhumanjournals.com

Comprehensive Evaluation of Chemical Purity and Impurity Profiling in Reference Standards

The qualification of this compound as a reference standard necessitates a thorough evaluation of its chemical purity and a detailed impurity profile. This ensures the accuracy of any bioanalytical study where it is used as an internal standard.

Chemical Purity: The purity is typically determined using a mass balance approach, integrating data from multiple analytical techniques:

Chromatographic Purity: HPLC or UPLC analysis is performed to determine the area percentage of the main peak relative to all other detected peaks. researchgate.net This provides a measure of purity with respect to organic impurities.

Water Content: Karl Fischer titration is used to determine the water content.

Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any residual solvents from the synthesis and purification process.

Inorganic Impurities: The content of non-combustible inorganic impurities is determined by the sulfated ash test.

The chemical purity is then calculated by subtracting the percentages of all identified impurities (organic, water, residual solvents, inorganic) from 100%.

Impurity Profiling: Impurity profiling involves the detection, identification, and quantification of any impurities present in the reference standard. Potential impurities can arise from the synthesis process or degradation. For fexofenadine, known process-related impurities include the meta isomer (Impurity B) and the methyl ester of fexofenadine (Impurity C). researchgate.net Degradation products can also form under stress conditions like oxidation, hydrolysis, or photolysis. researchgate.net

A stability-indicating HPLC or UPLC method, which can separate the main compound from all known impurities and degradation products, is essential for this evaluation. researchgate.netjgtps.com For definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS combines the separation power of LC with the mass-analyzing capability of MS, allowing for the determination of the molecular weights of impurities, which aids in their structural elucidation. researchgate.net The use of this compound as an internal standard in LC-MS methods for quantifying fexofenadine highlights the importance of ensuring the standard itself is free from any unlabeled fexofenadine. caymanchem.com

Applications of Fexofenadine D10 Hydrochloride in Pre Clinical and in Vitro Research

Utilization as an Internal Standard in Quantitative Bioanalytical Assays

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Fexofenadine-d10 (B15143474) Hydrochloride is specifically designed for this purpose, offering significant advantages in the quantification of fexofenadine (B15129). caymanchem.com

In pre-clinical research, fexofenadine concentrations must be accurately measured in a variety of complex biological matrices, including cell lysates, animal tissues, and in vitro incubation media. nih.govresearchgate.net The inherent variability in sample preparation, extraction efficiency, and instrument response can lead to significant analytical errors. Fexofenadine-d10 Hydrochloride, when added to the sample at a known concentration at the beginning of the sample preparation process, co-elutes with the unlabeled fexofenadine. researchgate.net As it behaves almost identically to the analyte during extraction and ionization, it effectively compensates for variations in these steps. This leads to a marked improvement in the precision and accuracy of the quantification of fexofenadine. nih.gov

LC-MS/MS methods have been developed and validated for the quantification of fexofenadine in various matrices, demonstrating a broad linear dynamic range and low limits of quantification, often in the low ng/mL range. nih.govnih.gov For instance, a validated method for quantifying fexofenadine in cell lysates reported a linear dynamic range of 1–500 ng/mL, with a lower limit of quantification of 1 ng/mL. nih.gov

The use of this compound is a direct application of the principles of isotope dilution mass spectrometry (IDMS). researchgate.net IDMS is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample. nih.gov The ratio of the naturally occurring analyte to the isotopic standard is then measured by mass spectrometry. Since the amount of the added standard is known, the concentration of the analyte in the original sample can be calculated with high precision. nih.gov

In a typical LC-MS/MS workflow, both fexofenadine and this compound are monitored using specific mass-to-charge (m/z) transitions in multiple reaction monitoring (MRM) mode. The ratio of the peak areas of the analyte to the internal standard is used to construct a calibration curve and determine the concentration of fexofenadine in unknown samples. nih.govnih.gov

Table 1: Exemplary Mass Spectrometric Parameters for Fexofenadine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fexofenadine502.3466.2
This compound512.3476.2

Note: The exact m/z values may vary slightly depending on the instrument and analytical conditions.

Enhancing Precision and Accuracy in the Quantification of Fexofenadine in Complex Biological Matrices (e.g., Cell Lysates, Animal Tissues, in vitro incubation media)

Mechanistic Investigations of Drug Metabolism Pathways in vitro

While fexofenadine is known to undergo minimal metabolism in humans (only about 5% of a dose is metabolized), in vitro systems are crucial for characterizing any potential metabolic pathways and the enzymes involved. drugbank.comnih.gov this compound is an invaluable tool in these investigations.

In vitro metabolism studies often employ subcellular fractions, such as hepatic microsomes, or recombinant enzyme systems to investigate the metabolic fate of a drug candidate. These systems can be used to determine key parameters like metabolic stability (half-life) and enzyme kinetics (K_m and V_max). The use of a deuterated internal standard like this compound in these assays allows for accurate quantification of the parent drug over time, which is essential for calculating these kinetic parameters. tandfonline.com The stable isotope label ensures that the quantification is not affected by the matrix components of the in vitro system.

A key advantage of using a deuterated compound in metabolism studies is the ability to distinguish drug-related material from endogenous background ions in mass spectrometry. nih.gov When Fexofenadine-d10 is incubated with metabolically active systems, any metabolites formed will retain the deuterium (B1214612) label, resulting in a characteristic mass shift compared to the metabolites of unlabeled fexofenadine. ubi.pt This "isotopic signature" allows for the confident identification of metabolites, even at very low concentrations. This approach can help in pinpointing the specific sites of metabolism on the fexofenadine molecule and characterizing the chemical nature of the metabolites formed. nih.govubi.pt

Elucidation of Enzyme Kinetics and Metabolic Stability in Hepatic Microsomes or Recombinant Enzyme Systems

Characterization of Drug Transporter Interactions in Model Systems

The pharmacokinetics of fexofenadine are significantly influenced by various drug transporters, including efflux transporters like P-glycoprotein (P-gp) and uptake transporters such as Organic Anion Transporting Polypeptides (OATPs). nih.govd-nb.infonih.gov In vitro model systems, such as cells overexpressing specific transporters, are widely used to study these interactions.

The accurate quantification of the drug within these cellular models is paramount. This compound serves as the ideal internal standard in LC-MS/MS-based quantification of fexofenadine in cell lysates from these transporter assays. nih.govresearchgate.net Its use ensures that the measured intracellular concentrations of fexofenadine are accurate, allowing for reliable determination of transporter kinetics and inhibition constants. nih.govresearchgate.net For example, in studies investigating the inhibitory effects of other drugs on fexofenadine transport, the precise measurement of fexofenadine uptake is critical. ku.edu Research has utilized such in vitro systems to identify OATP1A2 as a major transporter for fexofenadine and to study how other drugs can inhibit this transport. researchgate.netku.edu While these studies focus on fexofenadine, the application of a deuterated internal standard like Fexofenadine-d10 is a standard and recommended practice for achieving the necessary analytical rigor.

Table 2: Key Drug Transporters Interacting with Fexofenadine

Transporter FamilySpecific TransportersRole in Fexofenadine Disposition
ATP-binding cassette (ABC) transportersP-glycoprotein (P-gp/ABCB1)Efflux from intestines and brain
Multidrug resistance-associated protein 2 (MRP2/ABCC2)Biliary excretion
Breast cancer resistance protein (BCRP/ABCG2)Limited role in biliary excretion
Solute carrier (SLC) transportersOrganic anion-transporting polypeptide 1A2 (OATP1A2)Intestinal absorption
Organic anion-transporting polypeptide 1B1 (OATP1B1)Hepatic uptake
Organic anion-transporting polypeptide 1B3 (OATP1B3)Hepatic uptake
Organic anion-transporting polypeptide 2B1 (OATP2B1)Intestinal absorption and hepatic uptake

Studies in Transfected Cell Lines (e.g., HEK293, HeLa) Expressing Specific Uptake and Efflux Transporters (e.g., OATP, P-gp)

Fexofenadine is a known substrate for various drug transporters, including the organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp), which play a crucial role in its absorption, distribution, and elimination. nih.govd-nb.infonih.govmedchemexpress.com In vitro studies utilizing transfected cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that are engineered to express these specific transporters, are fundamental to understanding these interactions. nih.govresearchgate.net

In these experimental setups, this compound is used as an internal standard for the accurate quantification of fexofenadine uptake and efflux. caymanchem.comveeprho.com By adding a known concentration of the deuterated standard to cell lysates, researchers can correct for variations in sample preparation and analytical detection, thereby ensuring the reliability of the data. scielo.org.mxresearchgate.net For instance, studies have employed HEK293 cells expressing OATP1B1, OATP1B3, and OATP2B1 to investigate their respective contributions to the hepatic uptake of fexofenadine. nih.govresearchgate.net Similarly, cell lines like LLC-PK1, which lack endogenous P-gp, and their P-gp overexpressing counterparts, are used to identify and characterize efflux transporter activity. nih.gov The use of this compound in these assays allows for precise measurement of the non-deuterated drug, providing clear insights into transporter kinetics and specificity.

Assessment of Substrate Specificity and Inhibitory Effects of Investigational Compounds on Transporter Function in vitro

Beyond its role as an internal standard, fexofenadine itself, and by extension its deuterated form in analytical contexts, is used as a probe substrate to investigate the effects of new chemical entities on transporter function. nih.govbioivt.com In vitro transporter inhibition studies are a key component of drug development, designed to assess whether an investigational drug can block the function of important transporters like OATP and P-gp. bioivt.com

In a typical assay, transfected cells expressing a specific transporter are incubated with fexofenadine and varying concentrations of the investigational compound. By measuring the uptake or efflux of fexofenadine in the presence of the new drug, researchers can determine if the new compound inhibits the transporter. This compound is crucial for the accurate quantification of fexofenadine in these experiments, enabling the determination of inhibitory constants (e.g., IC50 or Ki values). nih.govcaymanchem.comveeprho.com This information is vital for predicting potential drug-drug interactions in a clinical setting.

Table 1: Selected Transporters Involved in Fexofenadine Disposition

Transporter Family Specific Transporter Function Location of Expression
Organic Anion-Transporting Polypeptide (OATP) OATP1A2 Uptake Intestine, Blood-Brain Barrier
OATP1B1 Uptake Liver
OATP1B3 Uptake Liver
OATP2B1 Uptake Intestine, Liver
ATP-binding cassette (ABC) Transporters P-glycoprotein (P-gp/MDR1) Efflux Intestine, Liver, Blood-Brain Barrier

This table is based on findings from multiple in vitro and in vivo studies. nih.govd-nb.infonih.govsolvobiotech.com

Role as a Certified Reference Standard in Analytical Method Development and Validation

The reliability of any quantitative analysis hinges on the quality of the reference standards used. This compound is available as a certified reference material, ensuring its purity and suitability for the development and validation of analytical methods. axios-research.comsigmaaldrich.comlgcstandards.comcerilliant.com

Optimization of Analytical Procedures for Fexofenadine and its Related Impurities

The development of robust analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of fexofenadine and its impurities relies on the use of well-characterized standards. axios-research.comdergipark.org.trscholarsresearchlibrary.com this compound serves as an ideal internal standard during method development. veeprho.com Its chemical properties are nearly identical to fexofenadine, meaning it behaves similarly during chromatographic separation, but its different mass allows it to be distinguished by a mass spectrometer. scielo.org.mx This allows for the optimization of parameters like mobile phase composition, flow rate, and column selection to achieve the best possible separation and detection of fexofenadine and any potential impurities. dergipark.org.trwjpls.org

Validation of Assay Performance Parameters for Research Applications

Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose. jneonatalsurg.com Method validation involves assessing several key performance parameters, and this compound plays a crucial role in this process, particularly for LC-MS/MS methods. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This compound is used to create calibration curves against which the linearity of the fexofenadine response is measured. jchr.orgsaspublishers.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. The consistent signal from the deuterated internal standard helps in determining these low-level detection capabilities. wjpls.orgresearchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components. The distinct mass of this compound ensures that its signal does not interfere with that of fexofenadine or other sample matrix components. jneonatalsurg.com

Precision and Accuracy: The closeness of repeated measurements and the closeness of a measured value to the true value, respectively. The use of an internal standard like this compound corrects for variability during sample processing and analysis, leading to improved precision and accuracy. nih.govsaspublishers.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 2: Example of Validated LC-MS/MS Method Parameters Using Fexofenadine-d10 HCl as an Internal Standard

Parameter Typical Value/Range
Linearity Range 2.00–1000 ng/mL
Correlation Coefficient (r²) ≥0.99
Lower Limit of Quantitation (LLOQ) 0.50 - 2.00 ng/mL
Intra- and Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%

These values are representative of typical LC-MS/MS methods validated for the quantification of fexofenadine in biological matrices. nih.govjchr.orgsaspublishers.com

Contribution to Chemical Synthesis Research and Reaction Mechanism Elucidation

Deuterium-labeled compounds, such as this compound, are powerful tools in chemical synthesis and for studying reaction mechanisms. scielo.org.mxclearsynth.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction changes due to the difference in mass between the isotopes. beilstein-journals.org

Methodological Considerations and Challenges in the Research Application of Fexofenadine D10 Hydrochloride

Considerations for Isotopic Purity and Potential for Deuterium (B1214612) Exchange

The utility of Fexofenadine-d10 (B15143474) hydrochloride as an internal standard is fundamentally dependent on its isotopic purity and stability. Isotopic purity refers to the percentage of the compound that is fully deuterated at the intended positions. avantiresearch.com High isotopic purity, often specified as ≥98% or ≥99%, is crucial because the presence of incompletely labeled or unlabeled (d0) isotopologues can interfere with the measurement of the analyte, leading to an overestimation of the analyte's concentration and an artificially high lower limit of quantitation (LLOQ). caymanchem.comavantiresearch.com

Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a powerful technique for rapidly characterizing the isotopic purity of deuterated compounds. nih.gov It allows for the distinction and relative quantification of different H/D isotopolog ions (d0 to d10). nih.gov The presence of lower deuterated forms can arise from the synthetic process or from back-exchange.

Potential for Deuterium Exchange: A significant challenge with deuterated standards is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms on the labeled standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the biological matrix itself. researchgate.net This exchange compromises the integrity of the standard, as it leads to a decrease in the signal of the desired deuterated ion and an increase in the signal of lower-mass isotopologues or even the unlabeled analyte.

To mitigate this, deuterium labels in high-quality standards like Fexofenadine-d10 are strategically placed on chemically stable, non-exchangeable positions, such as aromatic rings or carbon atoms that are not adjacent to heteroatoms or carbonyl groups. avantiresearch.com In Fexofenadine-d10, the deuterium atoms are typically located on the two phenyl rings of the hydroxydiphenylmethyl group, which are not prone to exchange under typical analytical conditions. lgcstandards.com Instability of the deuterium label can lead to irreproducible results and erroneously high calculations of the analyte concentration.

Table 1: Conceptual Illustration of Isotopic Purity Analysis for a Deuterated Standard
IsotopologueDescriptionIdeal AbundanceAcceptable Abundance (Example)Potential Impact if High
d10Fully Labeled Standard100%&gt;99%N/A (Desired Species)
d9Partially Labeled0%&lt;1%Minor mass shift, potential for slight inaccuracy.
d1-d8Partially Labeled0%TraceIndicates poor synthesis or significant H/D exchange.
d0Unlabeled Analyte0%&lt;0.1%Direct interference with analyte quantification, inflates LLOQ. avantiresearch.com

Strategies for Minimizing Analytical Variability and Ensuring Data Reproducibility

Ensuring reproducible and reliable data in bioanalysis requires a multi-faceted approach to control sources of variability. The use of Fexofenadine-d10 hydrochloride is a cornerstone of this strategy, but it must be combined with other optimized procedures. waters.comnih.gov

Key strategies include:

Optimized Sample Preparation: The goal of sample preparation is to remove interfering substances from the biological matrix while efficiently recovering the analyte. chromatographyonline.com Common techniques for fexofenadine (B15129) analysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). medipol.edu.trnih.gov While PPT is fast, LLE and SPE often provide cleaner extracts, which can be crucial for minimizing matrix effects. chromatographyonline.commedipol.edu.tr For example, a highly sensitive method for fexofenadine quantification used a 96-well SPE plate to effectively clean up plasma samples before analysis. nih.gov

Robust Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) conditions must be optimized to separate fexofenadine and its internal standard from endogenous matrix components. myadlm.orgnih.gov This involves careful selection of the analytical column (e.g., C18), mobile phase composition, and gradient elution profile to ensure that the analyte peak does not elute in a region of significant ion suppression. chromatographyonline.commyadlm.org A study quantifying fexofenadine and montelukast (B128269) used a Chromolith RP18e column with an isocratic mobile phase to achieve resolution in a short run time of 4 minutes.

Method Validation: All bioanalytical methods must be rigorously validated according to regulatory guidelines (e.g., FDA, ICH M10). payeshdarou.ir This involves assessing linearity, accuracy, precision, selectivity, stability, and matrix effects. payeshdarou.irnih.gov Validation data from multiple studies confirm that LC-MS/MS methods using Fexofenadine-d10 can achieve high levels of accuracy and precision, with coefficients of variation typically below 15%. researchgate.net

Appropriate Calibration: Using matrix-matched calibrators is recommended to mimic the analytical conditions of the unknown samples as closely as possible. annlabmed.org Weighted linear regression (e.g., 1/x²) is often employed in calibration curves for LC-MS/MS analysis to ensure accuracy across a wide dynamic range. annlabmed.orgpayeshdarou.ir

Conclusion and Future Perspectives in Deuterated Pharmaceutical Research

Summary of Fexofenadine-d10 (B15143474) Hydrochloride's Foundational Contributions to Analytical and Mechanistic Research

Fexofenadine-d10 Hydrochloride is a deuterated form of Fexofenadine (B15129) where ten hydrogen atoms have been replaced by deuterium (B1214612). caymanchem.comlgcstandards.com This isotopic labeling makes it an invaluable tool, primarily as an internal standard, in sophisticated analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). veeprho.comcaymanchem.com

The primary contribution of this compound lies in its ability to enhance the precision and accuracy of bioanalytical methods. veeprho.com In pharmacokinetic studies, which are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, the use of a stable isotope-labeled internal standard is the gold standard. thalesnano.com Because this compound shares near-identical physicochemical properties with the non-deuterated (or 'light') fexofenadine, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. veeprho.comthalesnano.com However, due to its higher mass, it can be distinctly detected by the mass spectrometer, allowing for precise quantification of the parent drug in complex biological matrices such as plasma and urine. veeprho.comnih.govresearchgate.net

This enhanced analytical rigor is critical for:

Therapeutic Drug Monitoring: Ensuring that drug concentrations remain within a therapeutic window. veeprho.com

Bioequivalence Studies: Comparing the bioavailability of different formulations of fexofenadine. nih.gov

Metabolic Research: Accurately tracing the metabolic pathways of fexofenadine. veeprho.com

By providing a reliable method for quantification, this compound has been instrumental in generating the high-quality pharmacokinetic data necessary for regulatory submissions and for a deeper understanding of fexofenadine's behavior in the body. nih.govmdpi.comfda.gov

Emerging Trends in the Development and Application of Deuterated Compounds in Pre-clinical and Translational Sciences

The use of deuterated compounds has evolved significantly from their initial application as analytical standards. The "deuterium switch" is a prominent trend where a hydrogen atom at a site of metabolic oxidation in a known drug is replaced with deuterium. nih.gov This is based on the "kinetic isotope effect," where the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is broken at a slower rate by metabolic enzymes, such as those in the Cytochrome P450 (CYP450) family. tandfonline.commusechem.com

This strategic deuteration can lead to several potential therapeutic advantages:

Improved Metabolic Stability: Slowing down the rate of metabolism can lead to a longer drug half-life and increased systemic exposure. tandfonline.com

Reduced Formation of Toxic Metabolites: By blocking or slowing a specific metabolic pathway, the formation of undesirable or toxic metabolites can be minimized. tandfonline.comscienceopen.com

Increased Oral Bioavailability: For drugs with high first-pass metabolism, deuteration can increase the amount of drug that reaches systemic circulation.

Stabilization of Chiral Centers: Deuterium substitution can reduce the interconversion of stereoisomers, allowing for the development of a single, more active, or safer isomer. musechem.com

The approval of the first deuterated drug, deutetrabenazine, by the U.S. Food and Drug Administration (FDA) in 2017 for the treatment of chorea associated with Huntington's disease, marked a significant milestone, validating this approach. tandfonline.comtandfonline.com This success has spurred investment and research, leading to a pipeline of deuterated drugs in various stages of clinical development for a range of diseases, including cancer and autoimmune disorders. tandfonline.comtandfonline.comscienceopen.com For instance, donafenib, a deuterated version of sorafenib, has shown improved metabolic characteristics and safety in clinical trials for cancer treatment. musechem.com

Opportunities for Advanced Methodological Innovation and Novel Research Paradigms

The growing interest in deuterated pharmaceuticals opens up new avenues for methodological innovation and research. The ability to precisely track the fate of molecules in biological systems using deuterium labeling is a powerful tool. thalesnano.comclearsynth.com

Future opportunities include:

De Novo Deuterated Drug Design: Moving beyond the "deuterium switch" applied to existing drugs, researchers are now designing novel chemical entities with deuterium incorporated from the outset to optimize their properties. nih.gov The FDA's approval of deucravacitinib (B606291) in 2022 as the first de novo deuterated drug highlights this shift. nih.gov

Advanced Mass Spectrometry Techniques: The development of more sensitive mass spectrometry technologies will continue to enhance the utility of deuterated compounds in proteomics, metabolomics, and the detailed study of drug-target interactions. wiseguyreports.com

Elucidating Reaction Mechanisms: Deuterium labeling remains a fundamental technique for unraveling complex chemical and biological reaction pathways, providing invaluable insights for chemists and biochemists. thalesnano.comclearsynth.com

Exploring Poly-deuteration: Investigating the effects of multiple deuterium substitutions within a single molecule could lead to more profound and potentially synergistic improvements in a drug's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. musechem.com

The journey of deuterated compounds, exemplified by the foundational utility of this compound, has transitioned from a niche analytical tool to a validated strategy in drug discovery and development. nih.govnih.govresearchgate.net As our understanding of the subtle yet significant impact of deuterium substitution deepens, the potential for creating safer and more effective medicines continues to expand, promising a new chapter in pharmaceutical innovation.

Q & A

Q. What validated analytical methods are recommended for quantifying Fexofenadine-d10 Hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are widely validated for quantification. For HPLC, use a C18 column, phosphate–perchlorate buffer (pH 2.5), and UV detection at 220 nm, with a mobile phase flow rate of 1.0 mL/min . CE employs a borate buffer (20 mM, pH 9.2), uncoated fused-silica capillary (47 cm × 75 µm), and UV detection at 210 nm, achieving linearity between 20–100 µg/mL . Both methods require system suitability testing (e.g., tailing factor ≤ 2.0, theoretical plates ≥ 2000) and validation for precision (RSD ≤ 2%) and accuracy (98–102% recovery) .

Q. How are impurities and degradation products identified and quantified in this compound?

Impurity profiling follows USP guidelines using HPLC with a resolution solution containing related compounds (e.g., pseudoephedrine hydrochloride) and forced degradation studies (acid/base hydrolysis, oxidation). Quantify impurities via relative response factors (RRF) against the main peak: Impurity %=(Aimpurity×Cstd×RRF)Astd×Csample×100\text{Impurity \%} = \frac{(A_{\text{impurity}} \times C_{\text{std}} \times \text{RRF})}{A_{\text{std}} \times C_{\text{sample}}} \times 100

Acceptance criteria: individual impurities ≤ 0.2%, total impurities ≤ 0.5% .

Advanced Research Questions

Q. How can dissolution testing protocols for this compound extended-release formulations be optimized to align with USP standards?

Use USP Apparatus 2 (paddle) at 50 rpm, with 900 mL of 0.001 N HCl (pH 1.2) at 37°C. Sample at 30, 60, and 120 minutes, analyzing via HPLC with a validated method (RSD ≤ 5%). Acceptance criteria: ≥80% release at 30 min (immediate-release layer) and ≥75% cumulative release at 12 hours (extended-release layer) . For data contradiction analysis, assess sink conditions, particle size distribution, and excipient interactions using ANOVA and Tukey’s post-hoc test .

Q. What strategies ensure accurate synthesis and characterization of deuterated analogs like this compound?

Synthesize via isotopic exchange using deuterated reagents (e.g., D2O, CD3OD) under controlled pH and temperature. Confirm deuteration efficiency via mass spectrometry (≥99.5% isotopic purity) and NMR (absence of protio peaks). Validate stability under accelerated conditions (40°C/75% RH for 6 months) using HPLC-UV and LC-MS/MS .

Q. How do degradation pathways of this compound impact stability study design?

Primary degradation pathways include:

  • Oxidative degradation : Exposure to H2O2 (3% v/v) generates hydroxylated derivatives.
  • Photolytic degradation : UV light (254 nm) induces cleavage of the piperidine ring.
  • Hydrolytic degradation : Acidic conditions (pH 1.2) promote decarboxylation.
    Design stability studies using ICH Q1A guidelines: 25°C/60% RH (long-term), 40°C/75% RH (accelerated). Monitor via HPLC-PDA and LC-HRMS to identify degradation products .

Q. What methodological considerations enhance the bioavailability of this compound in preclinical models?

Lipid-based surfactants (e.g., Gelucire 44/14, Vitamin E TPGS) improve solubility and inhibit P-glycoprotein efflux. Prepare solid dispersions via melt method (drug:surfactant ratio 1:2), validated by DSC (amorphous state confirmation) and ex vivo permeation studies (≥2-fold increase in intestinal absorption). In vivo pharmacokinetic studies in rats show Cmax increases by 3.5-fold compared to pure drug .

Q. How can cross-validation between CE and HPLC methods resolve discrepancies in this compound assay results?

Perform statistical equivalence testing (e.g., Student’s t-test, F-test) on paired data from both methods. Ensure linearity ranges overlap (20–100 µg/mL for CE vs. 10–50 µg/mL for HPLC) and validate precision (inter-day RSD ≤ 2%). Use Bland-Altman plots to assess bias; acceptable limits are ±5% .

Q. What analytical frameworks address data contradictions in impurity profiling during method transfer?

Apply orthogonal methods:

  • HPLC-UV for quantitation.
  • LC-MS/MS for structural confirmation of unknown impurities.
  • FTIR to detect residual solvents or excipient interactions.
    Resolve discrepancies by adjusting column chemistry (e.g., HILIC for polar impurities) or gradient elution parameters (e.g., 0.1% formic acid in acetonitrile) .

Methodological Notes

  • Data Analysis : Use non-linear regression (e.g., Phoenix WinNonlin) for dissolution profile comparison (f2 ≥ 50 indicates similarity) .
  • Quality Control : Include system suitability checks (e.g., resolution ≥ 2.0 between Fexofenadine and pseudoephedrine) in every HPLC run .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.